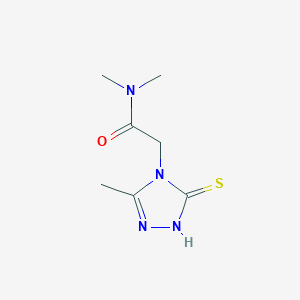

N,N-dimethyl-2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetamide

Description

Historical Context and Development

The development of this compound can be traced to the broader evolution of triazole chemistry, which has experienced remarkable growth since the early 21st century. The compound was first documented in chemical databases in 2009, with its structure being formally characterized and assigned the unique identifier 43311054 in the PubChem database system. The historical significance of this compound emerges from the convergence of two major chemical research trends: the development of click chemistry methodologies and the exploration of sulfur-containing heterocycles for biological applications.

The synthetic pathways leading to this compound have been influenced by advances in copper-catalyzed azide-alkyne cycloaddition reactions, which have provided efficient routes to 1,2,4-triazole derivatives since the early 2000s. The incorporation of sulfanyl groups into triazole systems represents a more recent development, driven by the recognition that sulfur-containing heterocycles often exhibit enhanced biological activity compared to their oxygen or nitrogen analogs. The specific combination of a 3-methyl-5-sulfanyl-4H-1,2,4-triazole core with an N,N-dimethylacetamide side chain represents an innovative approach to molecular design that emerged from systematic structure-activity relationship studies conducted in the mid-2000s.

Recent synthetic methodologies have demonstrated the utility of microwave-assisted synthesis and ionic liquid catalysis in preparing related triazole-acetamide compounds. These developments have made the synthesis of this compound more accessible and have contributed to its increasing prominence in contemporary chemical research. The compound's documented melting point range of 260-262 degrees Celsius and its stability under standard laboratory conditions have made it an attractive target for synthetic chemists working in this field.

Significance in Triazole Chemistry

This compound occupies a unique position within the broader landscape of triazole chemistry due to its distinctive structural features and reactivity patterns. The compound represents a significant advancement in the design of 1,2,4-triazole derivatives, incorporating both electron-donating methyl groups and electron-withdrawing sulfanyl functionality within the same molecular framework. This combination creates a versatile platform for further chemical modification and biological evaluation.

The triazole ring system in this compound exhibits characteristic stability and resistance to metabolic degradation, properties that have made triazole-containing molecules valuable in pharmaceutical applications. The specific substitution pattern, featuring a methyl group at the 3-position and a sulfanyl group at the 5-position, creates a unique electronic environment that influences both the compound's chemical reactivity and its potential biological activity. Studies of related triazole-acetamide systems have demonstrated that the dimethylamino functionality can enhance membrane permeability while maintaining favorable pharmacokinetic properties.

The synthetic versatility of this compound has been demonstrated through various chemical transformations. The sulfanyl group serves as a nucleophilic center that can participate in alkylation reactions, while the acetamide moiety can undergo hydrolysis under appropriate conditions to yield the corresponding carboxylic acid. These reactivity patterns have enabled the development of libraries of related compounds for biological screening and structure-activity relationship studies.

Recent research has highlighted the importance of triazole-acetamide hybrids in medicinal chemistry, particularly for their potential antimicrobial and anticancer properties. The specific structural features of this compound, including its hydrogen bonding capability and lipophilic character, position it as a valuable scaffold for drug discovery efforts targeting various therapeutic areas.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C7H12N4OS | |

| Molecular Weight | 200.26 g/mol | |

| Melting Point | 260-262°C | |

| Boiling Point | 387.6±44.0°C at 760 mmHg | |

| Density | 1.3±0.1 g/cm³ | |

| Flash Point | 188.2±28.4°C |

Position within Heterocyclic Compound Research

Within the broader context of heterocyclic compound research, this compound represents a sophisticated example of multi-functional molecular design. The compound exemplifies current trends in heterocyclic chemistry that emphasize the integration of multiple pharmacophores within a single molecular framework to achieve enhanced biological activity and improved physicochemical properties.

The triazole core provides the compound with inherent stability and biocompatibility, characteristics that have made 1,2,4-triazole derivatives valuable in various applications ranging from pharmaceuticals to agricultural chemicals. The incorporation of sulfur functionality through the sulfanyl group adds an additional dimension of chemical reactivity and potential biological activity, as sulfur-containing heterocycles are known to interact with biological targets through unique mechanisms including metal coordination and covalent bond formation.

The acetamide substituent serves multiple functions within the molecular architecture. The dimethylamino group enhances the compound's lipophilicity and membrane permeability, while the carbonyl functionality provides additional hydrogen bonding capability. This combination of features positions the compound favorably for biological applications where membrane penetration and target binding are critical factors.

Current research in heterocyclic chemistry has increasingly focused on the development of molecular scaffolds that can serve as platforms for combinatorial synthesis and library generation. This compound fits this paradigm perfectly, as its multiple reactive sites enable the introduction of diverse substituents through well-established synthetic methodologies. The compound's stability under standard synthetic conditions makes it an attractive starting point for medicinal chemistry programs aimed at optimizing biological activity and selectivity.

The growing interest in sustainable chemistry practices has also influenced the position of this compound within contemporary research. The availability of efficient synthetic routes that minimize waste generation and utilize environmentally benign reagents has enhanced the compound's attractiveness as a research target. Recent developments in continuous flow synthesis and green chemistry methodologies have provided additional tools for the efficient preparation of this and related compounds.

| Structural Feature | Chemical Significance | Research Applications |

|---|---|---|

| 1,2,4-Triazole Ring | Metabolic stability, hydrogen bonding | Drug discovery, bioconjugation |

| Sulfanyl Group | Nucleophilic reactivity, metal coordination | Enzyme inhibition, materials chemistry |

| N,N-Dimethylacetamide | Lipophilicity, membrane permeability | Pharmaceutical development |

| Methyl Substituent | Electronic modulation, steric effects | Structure-activity studies |

The compound's documented physical properties, including its crystalline nature and defined melting point, make it suitable for detailed structural studies using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. These characteristics have facilitated comprehensive characterization efforts that have provided valuable insights into the relationships between molecular structure and biological activity in triazole-based systems.

Properties

IUPAC Name |

N,N-dimethyl-2-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4OS/c1-5-8-9-7(13)11(5)4-6(12)10(2)3/h4H2,1-3H3,(H,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORHLPOKMYPKCOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=S)N1CC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Using Dimethyl N-Cyanoiminodithiocarbonate and Hydrazine Hydrate

A well-documented route for synthesizing 1,2,4-triazole derivatives involves the reaction of primary amines or sulfonamides with dimethyl N-cyanoiminodithiocarbonate in the presence of a base such as potassium carbonate, followed by treatment with hydrazine hydrate to induce cyclization and ring closure.

- Step 1: Treatment of the appropriate primary amine or sulfonamide with dimethyl N-cyanoiminodithiocarbonate in refluxing acetone with anhydrous potassium carbonate.

- Step 2: The intermediate formed is then reacted with hydrazine hydrate (typically 99% purity) in refluxing acetonitrile or ethanol, leading to the formation of the 1,2,4-triazole ring with sulfanyl substitution.

This method yields moderate to good product yields (40–69%) and is adaptable to various substituents on the triazole ring.

Acetamide Formation via Acylation

The acetamide moiety, particularly with N,N-dimethyl substitution, is introduced by acylation reactions of the triazole intermediate with appropriate acyl chlorides or acetic acid derivatives under controlled conditions.

- The acylation typically involves reacting the 1,2,4-triazole thiol intermediate with N,N-dimethylacetamide or its derivatives.

- The reaction conditions are optimized to maintain the integrity of the triazole ring while achieving selective acetamide formation.

Sulfanyl Group Introduction

The sulfanyl (-SH) group at the 5-position of the triazole ring is generally introduced during the cyclization step when using thiocarbonyl-containing reagents such as dimethyl N-cyanoiminodithiocarbonate. This reagent provides the sulfur atom incorporated into the heterocyclic ring system.

Alternative Synthetic Routes

Patent literature indicates that derivatives related to this compound class can also be synthesized by:

- Substitution reactions on preformed triazole rings with thiolating agents.

- Using 2-chloroacetamide derivatives reacting with 1,2,4-triazole thiols under nucleophilic substitution conditions to form the acetamide linkage.

Comparative Data Table of Preparation Methods

Research Findings and Optimization

- The use of anhydrous potassium carbonate as a base in the cyclization step is critical to achieving high yields and purity.

- Solvent choice (acetone for cyclization, acetonitrile or ethanol for hydrazine treatment) affects reaction rates and product isolation.

- Hydrazine hydrate purity (99%) is essential for effective ring closure and sulfanyl group formation.

- The reaction sequence allows for structural modifications on the triazole ring, enabling synthesis of analogues with potential pharmacological activity.

- Analytical characterization (IR, NMR, elemental analysis) confirms the successful formation of the desired compound with expected functional groups.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced triazole derivatives.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. In a study evaluating various derivatives of 1,2,4-triazole, N,N-dimethyl-2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetamide demonstrated effective antibacterial activity against multiple strains of bacteria, including Staphylococcus aureus and Escherichia coli. The presence of the sulfanyl group is believed to enhance its interaction with bacterial enzymes .

Anticancer Properties

The compound has also been investigated for its anticancer potential. A structure–activity relationship (SAR) study highlighted that modifications in the triazole structure can significantly influence cytotoxicity against cancer cell lines such as HepG2 (liver cancer). The presence of electron-donating groups was found to enhance anti-proliferative activity .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| 6d | 12.45 | High |

| 6e | 28.39 | Moderate |

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokines when treated with this compound, indicating potential therapeutic applications in inflammatory diseases .

Fungicidal Activity

The triazole ring is commonly associated with fungicidal activity. This compound has been tested against various fungal pathogens affecting crops. Results indicated that it could inhibit the growth of fungi such as Fusarium spp., making it a candidate for agricultural fungicides .

Plant Growth Regulation

In addition to its fungicidal properties, this compound may act as a plant growth regulator. Studies have shown that it can promote root development and enhance resistance to environmental stressors in certain plant species .

Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized in polymer synthesis as an additive or modifier. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical properties .

Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound is being explored for use in coatings and adhesives. It enhances the durability and resistance of coatings against environmental degradation .

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfanyl group may also play a role in the compound’s bioactivity by forming disulfide bonds or interacting with thiol groups in proteins.

Comparison with Similar Compounds

Core Structural Variations

Substituent Impact on Properties

- Lipophilicity: The N,N-dimethyl group in the target compound increases lipophilicity compared to unsubstituted or polar substituents (e.g., amino or hydroxyl groups) in analogs like those in or 14. This may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Electrochemical Activity : The 5-sulfanyl group in the target compound could participate in redox reactions, similar to Schiff base derivatives in , which showed antioxidant activity .

Physicochemical and Pharmacokinetic Considerations

- pKa Values : Though the target compound’s pKa is unreported, highlights that triazole derivatives with electron-withdrawing groups (e.g., chloro, benzyl) exhibit lower pKa (2.5–4.0), while alkyl groups (methyl, ethyl) raise pKa (4.5–6.0). The dimethyl group in the target compound may shift its pKa toward the higher range, influencing ionization and solubility .

- Solubility : Polar substituents (e.g., pyridinyl in ) improve water solubility, whereas the target compound’s dimethyl group may necessitate formulation with surfactants or co-solvents .

Availability and Commercial Status

The target compound is listed as discontinued by CymitQuimica, whereas analogs like those in and remain available (e.g., ZINC2393511, STOCK4S-22168) . This scarcity may hinder its practical application compared to more accessible derivatives.

Biological Activity

N,N-dimethyl-2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetamide, commonly referred to as a triazole derivative, has garnered attention in recent years due to its potential biological activities. This compound is part of a broader class of triazoles that have been extensively studied for their pharmacological properties, including antifungal, antibacterial, and anticancer activities.

Chemical Structure and Properties

The compound's chemical structure can be described by its IUPAC name and molecular formula:

- IUPAC Name: this compound

- Molecular Formula: C₇H₁₂N₄OS

- Molecular Weight: 200.26 g/mol

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties, primarily through inhibition of the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is crucial for ergosterol biosynthesis in fungi. Studies indicate that compounds similar to this compound exhibit significant antifungal activity against various strains, including those resistant to conventional treatments .

Antibacterial Activity

The antibacterial potential of this compound has also been explored. Research has shown that triazole derivatives can inhibit bacterial growth by interfering with DNA synthesis or cell wall formation. For instance, a study demonstrated that similar triazole compounds exhibited activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy .

Anticancer Activity

In the realm of oncology, triazole derivatives have been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells or inhibition of key signaling pathways associated with tumor growth. Preliminary studies have indicated that this compound may possess cytotoxic effects against certain cancer cell lines .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antifungal | Inhibition of CYP51 | |

| Antibacterial | Interference with DNA synthesis | |

| Anticancer | Induction of apoptosis in cancer cells |

Recent Research Highlights

- Antifungal Efficacy : A study published in 2023 highlighted the effectiveness of triazole derivatives against resistant fungal strains, showing promising results for clinical applications in treating infections caused by Candida and Aspergillus species.

- Antibacterial Properties : Research conducted by Strzelecka et al. (2023) demonstrated that triazole hybrids had significant antibacterial activity against gastrointestinal pathogens, suggesting potential for therapeutic use in treating infections .

- Cytotoxicity Studies : A recent investigation into the cytotoxic effects of various triazole compounds revealed that those similar to this compound showed selective toxicity against cancer cell lines while sparing normal cells .

Q & A

What synthetic strategies are optimal for preparing N,N-dimethyl-2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetamide and its derivatives?

Methodological Answer:

The synthesis typically involves alkylation of a 1,2,4-triazole-3-thiol precursor with α-chloroacetamides in ethanol under basic conditions (e.g., NaOH or KOH). For example, substituting the triazole core with methyl or aryl groups requires precise stoichiometric control to avoid side reactions. Post-synthesis purification involves crystallization from ethanol or ethanol-DMF mixtures, yielding white or light-yellow crystalline solids with sharp melting points . Optimization steps include:

- Reagent Ratios: Maintain a 1:1 molar ratio of triazole-thiol to α-chloroacetamide.

- Reaction Time: Monitor completion via TLC (silica gel, ethyl acetate/hexane).

- Yield Improvement: Recrystallization with activated charcoal to remove impurities.

How can researchers confirm the structural integrity of this compound experimentally?

Methodological Answer:

Structural validation requires a multi-technique approach:

- NMR Spectroscopy: H and C NMR identify proton environments (e.g., methyl groups at δ 2.1–2.5 ppm) and carbonyl signals (δ 165–170 ppm). Aromatic protons in substituted triazoles appear as multiplet signals (δ 6.5–8.5 ppm) .

- Elemental Analysis: Verify C, H, N, S content within ±0.4% of theoretical values.

- Mass Spectrometry: ESI-MS confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- X-ray Crystallography (Advanced): Use SHELX programs for refinement. Key parameters include R-factor (<5%) and residual electron density maps .

What experimental models are suitable for initial anti-exudative activity screening?

Methodological Answer:

The formalin-induced rat paw edema model is widely used:

-

Dosage: Administer 10 mg/kg of the compound intraperitoneally, with diclofenac sodium (8 mg/kg) as a reference .

-

Measurement: Quantify edema volume using digital plethysmometry at 0, 1, 3, and 5 hours post-injection.

-

Data Analysis: Calculate inhibition percentage using:

Significance is determined via ANOVA with post-hoc Tukey tests (p < 0.05) .

How can structure-activity relationship (SAR) contradictions be resolved in derivatives of this compound?

Advanced Answer:

Contradictions (e.g., reduced activity despite favorable substituents) may arise from:

- Solubility Limitations: Use logP calculations (e.g., XLogP3) to optimize hydrophilicity.

- Metabolic Instability: Perform microsomal stability assays (e.g., rat liver microsomes) to identify vulnerable sites.

- Steric Hindrance: Molecular docking (AutoDock Vina) evaluates substituent interactions with target binding pockets. For instance, bulky groups at the triazole 5-position may block active-site access .

What computational methods enhance the study of this compound’s pharmacological profile?

Advanced Answer:

- Quantum Mechanical Calculations: DFT (B3LYP/6-311++G**) optimizes geometry and calculates electrostatic potential maps to predict reactivity .

- Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., COX-2) for 100 ns to assess binding stability (RMSD < 2.0 Å) .

- ADMET Prediction: SwissADME or pkCSM models evaluate bioavailability, BBB penetration, and CYP450 inhibition risks .

How can researchers address low reproducibility in crystallographic data for triazole-acetamide derivatives?

Advanced Answer:

- Crystal Growth: Use vapor diffusion with DMSO/water (1:3) at 4°C to obtain diffraction-quality crystals.

- Data Collection: Collect high-resolution (<1.0 Å) data at synchrotron facilities (e.g., λ = 0.9 Å).

- Refinement: SHELXL-2018 refines anisotropic displacement parameters and resolves disorder using PART instructions .

What methodologies validate analytical techniques for purity assessment?

Methodological Answer:

- HPLC: Use a C18 column (5 µm, 250 × 4.6 mm) with UV detection (254 nm). Mobile phase: acetonitrile/water (70:30) at 1.0 mL/min. Purity >98% is acceptable .

- Forced Degradation: Expose the compound to heat (60°C), acid (0.1M HCl), and base (0.1M NaOH) to confirm method robustness.

How can multi-target activity be explored beyond anti-exudative effects?

Advanced Answer:

- In Silico Screening: PharmMapper or SEA servers predict off-target interactions (e.g., antifungal targets like CYP51) .

- Phenotypic Assays: Test against Candida albicans (MIC via broth microdilution) or cancer cell lines (MTT assay, IC determination) .

What strategies mitigate scale-up challenges during synthesis?

Methodological Answer:

- Solvent Selection: Replace ethanol with isopropanol for safer large-scale reflux.

- Temperature Control: Use jacketed reactors to maintain 70–80°C during alkylation.

- Purification: Employ flash chromatography (silica gel, gradient elution) for >10 g batches.

How are methodological discrepancies in biological data addressed?

Advanced Answer:

- Meta-Analysis: Pool data from ≥3 independent studies using random-effects models (RevMan 5.4).

- Dose-Response Curves: Fit data to Hill equations to confirm EC consistency.

- Orthogonal Assays: Validate anti-exudative activity with carrageenan-induced peritonitis models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.